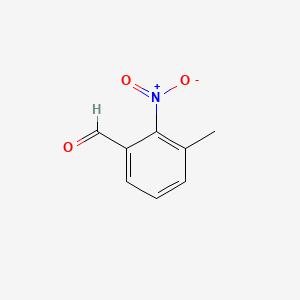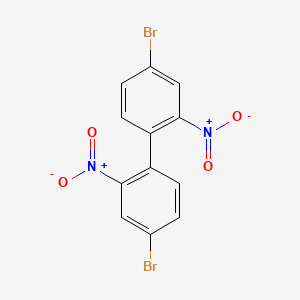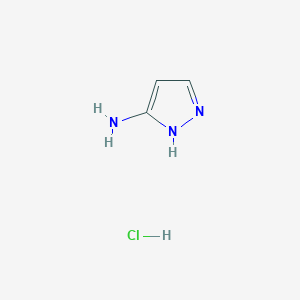
3-Méthyl-2-nitrobenzaldéhyde
Vue d'ensemble
Description
3-Methyl-2-nitrobenzaldehyde is a chemical compound with the molecular formula C8H7NO3 . It has an average mass of 165.146 Da and a monoisotopic mass of 165.042587 Da .
Synthesis Analysis
The synthesis of 3-Methyl-2-nitrobenzaldehyde could potentially be achieved through a Wittig reaction . This reaction involves the formation of an alkene product from the reaction of an aldehyde or ketone and a “Wittig reagent” (a triphenylphosphonium ylide) .Molecular Structure Analysis
The molecular structure of 3-Methyl-2-nitrobenzaldehyde consists of a benzene ring substituted with a nitro group (NO2), a methyl group (CH3), and a formyl group (CHO) . The presence of these groups contributes to the compound’s physical and chemical properties .Chemical Reactions Analysis
3-Methyl-2-nitrobenzaldehyde can undergo various chemical reactions. For instance, it can participate in a Wittig reaction to form an alkene product . The key step of this reaction mechanism is the nucleophilic addition of the ylide to the electrophilic carbonyl group .Physical And Chemical Properties Analysis
3-Methyl-2-nitrobenzaldehyde has a density of 1.3±0.1 g/cm³ . It has a boiling point of 291.3±28.0 °C at 760 mmHg . The compound has a molar refractivity of 44.4±0.3 cm³ . It has 4 hydrogen bond acceptors and no hydrogen bond donors .Applications De Recherche Scientifique
Intermédiaire de synthèse organique
3-Méthyl-2-nitrobenzaldéhyde: sert d'intermédiaire clé dans la synthèse de diverses molécules biologiquement actives. Il est utilisé dans la préparation de composés organiques complexes en raison de son groupe aldéhyde réactif qui peut subir diverses réactions chimiques .
Fabrication pharmaceutique
Ce composé est utilisé dans l'industrie pharmaceutique pour synthétiser des ingrédients pharmaceutiques actifs (API). Ses dérivés sont explorés pour leurs effets thérapeutiques potentiels .
Production d'insecticides
Il est également utilisé dans la formulation d'insecticides, contribuant aux solutions de lutte antiparasitaire .
Chimie analytique
En chimie analytique, This compound peut être utilisé comme réactif pour des méthodes d'analyse chimique et de détection .
Surveillance environnementale
Les propriétés du composé lui permettent d'être utilisé dans la surveillance environnementale, en particulier dans la détection de certains polluants et contaminants .
Science des matériaux
Les chercheurs utilisent ce composé en science des matériaux pour développer de nouveaux matériaux avec des propriétés spécifiques souhaitées .
Développement de capteurs
Il a des applications dans la technologie des capteurs, en particulier dans le développement de capteurs ioniques pour détecter divers ions dans différents échantillons .
Chimie de coordination
This compound: est utilisé en chimie de coordination pour synthétiser des ligands qui peuvent se lier aux ions métalliques, ce qui est important pour l'étude des complexes métalliques et leurs applications .
Mécanisme D'action
Safety and Hazards
As with any chemical compound, handling 3-Methyl-2-nitrobenzaldehyde requires appropriate safety measures. It is advisable to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area . It is also recommended to wear protective gloves, clothing, and eye/face protection .
Orientations Futures
Propriétés
IUPAC Name |
3-methyl-2-nitrobenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO3/c1-6-3-2-4-7(5-10)8(6)9(11)12/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAGUMWGXABFJMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C=O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90544160 | |
| Record name | 3-Methyl-2-nitrobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90544160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5858-27-5 | |
| Record name | 3-Methyl-2-nitrobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90544160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-methyl-2-nitrobenzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Triethoxy[4-(trifluoromethyl)phenyl]silane](/img/structure/B1589864.png)



![Dichloro[(+/-)-binap]digold(I)](/img/structure/B1589868.png)








